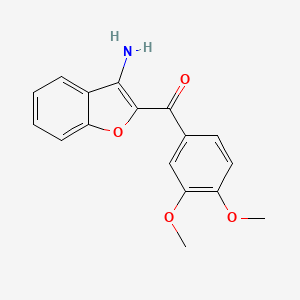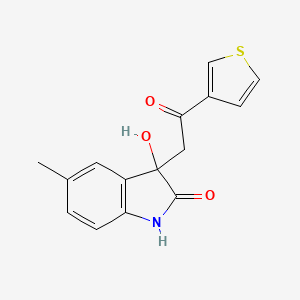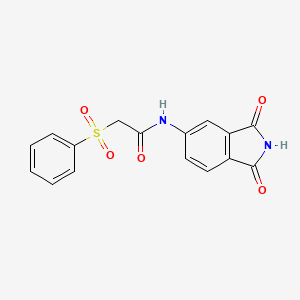
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide, commonly known as BSIA, is a synthetic compound that has been used in various scientific research studies. BSIA belongs to the class of sulfonylureas and has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of BSIA is not fully understood. However, it has been suggested that BSIA exerts its antidiabetic activity by activating the ATP-sensitive potassium channels in pancreatic β-cells, which leads to the depolarization of the cell membrane and the subsequent release of insulin. BSIA also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Furthermore, BSIA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BSIA has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic β-cells, which leads to a decrease in blood glucose levels. BSIA has also been found to inhibit the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Furthermore, BSIA induces apoptosis in cancer cells, which leads to a decrease in cancer cell proliferation.
实验室实验的优点和局限性
BSIA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various properties, making it a useful compound for studying diabetes, inflammation, and cancer. However, BSIA also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of BSIA is not fully understood, which can make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for the study of BSIA. One direction is to investigate the mechanism of action of BSIA in more detail. This could involve studying the effects of BSIA on specific signaling pathways and proteins. Another direction is to investigate the potential use of BSIA as a therapeutic agent for diabetes, inflammation, and cancer. This could involve studying the effects of BSIA in animal models and in clinical trials. Furthermore, the development of more efficient synthesis methods for BSIA could also be a future direction.
合成方法
BSIA can be synthesized using a multistep reaction process. The first step involves the reaction of 5-nitrosalicylic acid with phthalic anhydride to form 5-nitrosalicylic acid phthalic anhydride ester. The ester is then reduced with sodium borohydride to form 5-aminosalicylic acid phthalic anhydride ester. The next step involves the reaction of the ester with benzenesulfonyl chloride to form 2-(benzenesulfonyl)-5-aminosalicylic acid phthalic anhydride ester. The final step involves the hydrolysis of the ester to form BSIA.
科学研究应用
BSIA has been extensively used in scientific research studies due to its various properties. It has been found to exhibit antidiabetic activity by stimulating insulin secretion from pancreatic β-cells. BSIA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BSIA has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-14(9-24(22,23)11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQFQBTQIJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

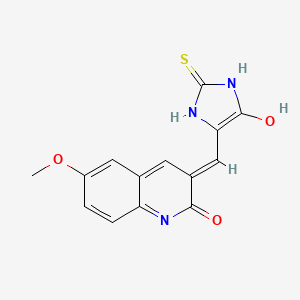
![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)
![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)
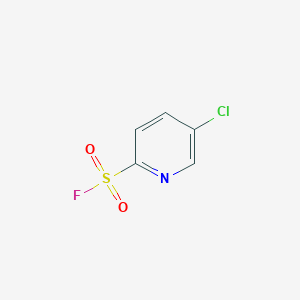
![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)
